N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine is an organic compound with a unique structure that includes both dimethyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine typically involves the reaction of octane-1,8-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and permeability of drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine involves its ability to interact with various molecular targets through its functional groups. The trimethylsilyl groups can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and other hydrophobic environments. The dimethyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
- N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine
- N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)decane-1,10-diamine
- N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)hexane-1,6-diamine
Comparison: N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine is unique due to its specific chain length and the presence of both dimethyl and trimethylsilyl groups. This combination provides a balance of hydrophobicity and reactivity that is not found in similar compounds with different chain lengths or functional groups. The specific arrangement of these groups allows for unique interactions with target molecules, making it a valuable compound in various applications.
Properties
CAS No. |
160109-15-9 |
---|---|
Molecular Formula |
C16H40N2Si2 |
Molecular Weight |
316.67 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-bis(trimethylsilyl)octane-1,8-diamine |
InChI |
InChI=1S/C16H40N2Si2/c1-17(19(3,4)5)15-13-11-9-10-12-14-16-18(2)20(6,7)8/h9-16H2,1-8H3 |
InChI Key |
HKWPFQKKMQPSPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCCN(C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.